Aspartame - 22839-47-0

Aspartame

Catalog Number: EVT-260251
CAS Number: 22839-47-0
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aspartame (L-α-aspartyl-L-phenylalanine methyl ester) is a synthetic dipeptide sweetener widely recognized for its intensely sweet taste. [] Discovered in 1965, its use as an artificial sweetener in various food and beverage products quickly gained popularity due to its low calorie content compared to sucrose. [, ] Aspartame plays a significant role in scientific research, particularly in areas such as food science, biochemistry, and analytical chemistry. Its unique properties make it valuable for studying taste perception, investigating metabolic pathways, and developing analytical methods.

Future Directions
  • Exploring the long-term health effects: Further investigation is necessary to address concerns about potential long-term health effects associated with aspartame consumption, particularly in vulnerable populations. [, ]
  • Understanding the impact on gut microbiota: More research is needed to elucidate the potential influence of aspartame on the composition and function of the gut microbiota and its implications for human health. [, ]
  • Developing novel analytical methods: There is continuous interest in developing more sensitive, accurate, and efficient analytical methods for detecting and quantifying aspartame in complex matrices, enabling improved food safety monitoring and quality control. []

Phenylalanine

Relevance: Phenylalanine is a major metabolite of aspartame, constituting about 50% of the compound's breakdown products []. This metabolic link has been a focal point for research into aspartame's safety. For example, one study found that aspartame consumption led to a significant increase in plasma phenylalanine levels []. This is significant because individuals with phenylketonuria (PKU), a rare genetic disorder, cannot properly metabolize phenylalanine. Consequently, aspartame consumption is strictly avoided in PKU patients due to the risk of phenylalanine build-up [].

Acesulfame-K

Relevance: Acesulfame-K is relevant to aspartame research primarily in the context of dietary intake studies. Both sweeteners are frequently found in the same types of products, making it important to assess their combined consumption levels. A study investigating the intake of artificial sweeteners among Portuguese teenage students found that both acesulfame-K and aspartame were present in a wide range of soft drinks and nectars. Although the estimated daily intakes (EDI) of both sweeteners were below the acceptable daily intakes (ADI), the study highlighted the importance of monitoring the combined consumption of these sweeteners, especially in populations with high intake of sweetened beverages [].

Source

Aspartame was discovered in 1965 by chemist James M. Schlatter while he was researching anti-ulcer drugs. It was approved for use in food products by the United States Food and Drug Administration in 1981 and has since become one of the most commonly used artificial sweeteners globally.

Classification

Aspartame is classified as a dipeptide methyl ester due to its structure, which consists of two amino acids linked together with a methyl ester group. It falls under the category of non-nutritive sweeteners, which provide sweetness without significant calories.

Synthesis Analysis

Methods

Aspartame can be synthesized through several methods, including both chemical and enzymatic routes. The most common synthesis involves the reaction of L-phenylalanine methyl ester with L-aspartic acid or its derivatives.

  1. Chemical Synthesis: Traditional methods involve using N-protected L-aspartic anhydride combined with L-phenylalanine methyl ester, followed by deprotection to yield aspartame. This method often requires multiple steps and purification processes to isolate the final product .
  2. Enzymatic Synthesis: A novel industrial route utilizes enzymes such as thermolysin, which catalyzes the condensation of protected amino acids to form aspartame precursors. This method is considered more environmentally friendly and can be more efficient than traditional chemical synthesis .

Technical Details

The enzymatic process typically involves:

  • The use of α-amino acid ester acyl transferase to facilitate the reaction between L-aspartic acid dimethyl ester and L-phenylalanine.
  • Subsequent chemical transformation steps that convert intermediates into aspartame hydrochloride, which is then neutralized to produce aspartame .
Molecular Structure Analysis

Structure

Aspartame's molecular formula is C14H18N2O5C_{14}H_{18}N_{2}O_{5}, and its structure can be represented as follows:

Aspartame=L aspartyl L phenylalanine methyl ester\text{Aspartame}=\text{L aspartyl L phenylalanine methyl ester}

The molecule consists of:

  • A phenyl ring from L-phenylalanine.
  • A carboxylic acid group from L-aspartic acid.
  • A methyl ester group that contributes to its sweetness.

Data

The molecular weight of aspartame is approximately 294.3 g/mol. Its melting point is around 250 °C, and it is soluble in water, which makes it suitable for various formulations.

Chemical Reactions Analysis

Reactions

Aspartame can undergo hydrolysis under acidic or basic conditions, leading to the release of its constituent amino acids, L-phenylalanine and L-aspartic acid. This reaction can be represented as:

Aspartame+H2OL phenylalanine+L aspartic acid\text{Aspartame}+H_2O\rightarrow \text{L phenylalanine}+\text{L aspartic acid}

Technical Details

During hydrolysis:

  • The ester bond between the methyl group and the carboxylic acid group breaks.
  • The reaction conditions (temperature, pH) significantly influence the rate of hydrolysis.
Mechanism of Action

Process

Aspartame's sweetness arises from its interaction with taste receptors on the tongue. When consumed, it is metabolized into its constituent amino acids and methanol, which are then absorbed into the bloodstream.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Taste: Sweetness approximately 200 times that of sucrose.
  • Solubility: Highly soluble in water; slightly soluble in alcohol.

Chemical Properties

  • Stability: Aspartame is stable under dry conditions but can degrade when exposed to heat or moisture over time.
  • pH Sensitivity: Its stability decreases at extreme pH levels (both acidic and basic).
Applications

Scientific Uses

Aspartame serves primarily as a low-calorie sweetener in food products but also has applications in:

  • Pharmaceutical formulations where taste masking is required.
  • Research studies investigating the effects of artificial sweeteners on metabolism and health outcomes.

Its widespread use in various industries highlights its importance as a versatile ingredient in modern food technology.

Properties

CAS Number

22839-47-0

Product Name

Aspartame

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1

InChI Key

IAOZJIPTCAWIRG-QWRGUYRKSA-N

SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C.
Slightly soluble in water and in ethanol
More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils.
Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00
In water, 1.0X10+4 mg/L at pH 3 and room temperature

Synonyms

Aspartame
Aspartylphenylalanine Methyl Ester
Aspartylphenylalanine, Methyl
Canderel
Gold, Hermesetas
Goldswite
Hermesetas Gold
Methyl Aspartylphenylalanine
Methyl Ester, Aspartylphenylalanine
Milisucre
Nozucar
NutraSweet
SC 18862
SC-18862
SC18862
Tri Sweet
Tri-Sweet
TriSweet

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N

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